molecular formula C24H32O5 B1676546 Mexrenone CAS No. 41020-65-9

Mexrenone

Cat. No.: B1676546
CAS No.: 41020-65-9
M. Wt: 400.5 g/mol
InChI Key: ADZYJDJNIBFOQE-RGKMBJPFSA-N
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Description

Mexrenone is a steroidal antimineralocorticoid belonging to the spirolactone group. . This compound is related to spironolactone and is the lactonic form of mexrenoic acid. Despite its potential, this compound was never marketed .

Scientific Research Applications

Mexrenone has several scientific research applications:

Biochemical Analysis

Biochemical Properties

Mexrenone plays a significant role in biochemical reactions by interacting with several receptors, including the mineralocorticoid, glucocorticoid, androgen, and progesterone receptors . These interactions are crucial for its function as an antimineralocorticoid. This compound binds to these receptors, inhibiting their activity and thereby modulating various physiological processes. For instance, its binding to the mineralocorticoid receptor prevents the receptor’s activation by aldosterone, which is essential for regulating sodium and water balance in the body .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By binding to the mineralocorticoid receptor, this compound inhibits the effects of aldosterone, leading to decreased sodium reabsorption and increased potassium excretion in renal cells . This action helps in managing conditions like hypertension and heart failure. Additionally, this compound’s interaction with glucocorticoid, androgen, and progesterone receptors can impact gene expression and cellular metabolism, further influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various receptors. This compound binds to the mineralocorticoid receptor, preventing aldosterone from activating the receptor. This inhibition reduces the transcription of genes involved in sodium reabsorption and potassium excretion . This compound also binds to glucocorticoid, androgen, and progesterone receptors, though with varying affinities, leading to different physiological effects. For example, its reduced antiandrogen activity compared to spironolactone makes it a more selective antimineralocorticoid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, making it a stable compound for biochemical research

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits the mineralocorticoid receptor, leading to desired physiological effects such as reduced blood pressure and improved heart function . At higher doses, this compound may exhibit toxic or adverse effects, including electrolyte imbalances and hormonal disturbances. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The metabolic products of this compound include hydroxylated derivatives, which may have different biological activities. These metabolic pathways are essential for understanding this compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and activity. The distribution of this compound within the body is crucial for its therapeutic efficacy and safety .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with its target receptors . The presence of targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Chemical Reactions Analysis

Mexrenone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various hydroxylated derivatives.

    Reduction: Reduction reactions can modify the carbonyl groups present in this compound.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include 11R-hydroxythis compound, 12β-hydroxythis compound, and 6β-hydroxythis compound .

Properties

IUPAC Name

methyl (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17+,18+,20-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZYJDJNIBFOQE-RGKMBJPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045761
Record name Mexrenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41020-65-9
Record name Pregn-4-ene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, 7-methyl ester, (7α,17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41020-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mexrenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041020659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mexrenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEXRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FTD41OAV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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